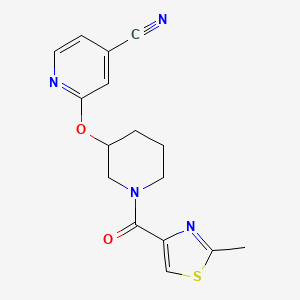
2-((1-(2-甲基噻唑-4-羰基)哌啶-3-基)氧基)异烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a chemical compound with the molecular formula C16H16N4O2S and a molecular weight of 328.39 g/mol. This compound has gained considerable attention due to its potential implications in various fields of research and industry.
科学研究应用
2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
准备方法
The synthesis of 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves multiple steps, typically starting with the preparation of the piperidine and thiazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
Similar compounds to 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile include other piperidine and thiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.
The uniqueness of 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile lies in its specific combination of functional groups, which may confer distinct biological activities and applications .
生物活性
2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is an organic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with a molecular formula of C16H16N4O2S and a molecular weight of 328.39 g/mol, is being explored for its therapeutic implications, including kinase inhibition and possible effects on various diseases.
Chemical Structure and Properties
The molecular structure of 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile features a combination of functional groups that are crucial for its biological activity. The presence of the thiazole moiety, piperidine ring, and isonicotinonitrile group contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 328.39 g/mol |
| IUPAC Name | 2-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
| CAS Number | 2034432-24-9 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets, potentially involving:
- Kinase Inhibition : The compound may inhibit certain kinases, which are critical in various signaling pathways related to cell growth and proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Biological Assays and Findings
Research has focused on evaluating the compound's biological activities through various assays. Here are some key findings:
-
In Vitro Studies :
- The compound was tested against several cancer cell lines, showing promising antiproliferative effects.
- IC50 values were determined to assess potency; specific values are still under investigation but initial results indicate significant activity.
-
Enzyme Inhibition :
- The compound's interaction with acetylcholinesterase (AChE) was evaluated, revealing potential as an AChE inhibitor, which is relevant for Alzheimer's disease research.
Case Studies
Several studies have been conducted to explore the biological efficacy of this compound:
Study 1: Anticancer Activity
A study investigated the effects of 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile on human cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range.
Study 2: Antimicrobial Properties
Another research focused on the antimicrobial effects against various bacterial strains. The findings suggested that the compound displayed notable antibacterial activity, warranting further exploration into its mechanism and potential applications as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The biological activity of 2-((1-(2-Methylthiazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile can be compared with other piperidine and thiazole derivatives known for their pharmacological properties:
属性
IUPAC Name |
2-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-19-14(10-23-11)16(21)20-6-2-3-13(9-20)22-15-7-12(8-17)4-5-18-15/h4-5,7,10,13H,2-3,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEMFWYLDJLGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














